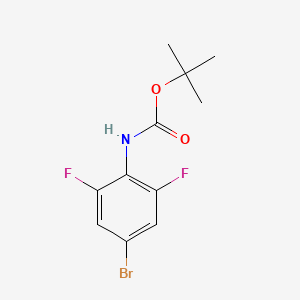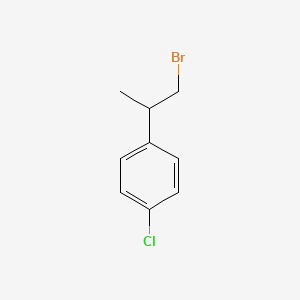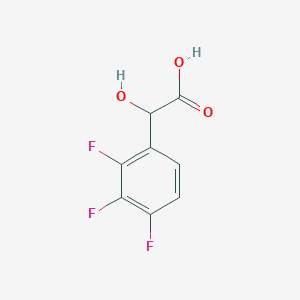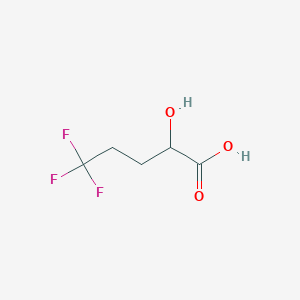
(1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, otherwise known as (1S,3S)-3-chloro-1-hydroxycyclobutane-1-carboxylic acid, is an organic compound used in the synthesis of certain pharmaceuticals and other compounds. It is a derivative of cyclobutane and can be used in a variety of synthetic applications. It is a useful reagent in the synthesis of chiral compounds and can be used to produce intermediates for other synthetic applications.
Aplicaciones Científicas De Investigación
((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a useful reagent in the synthesis of chiral compounds. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, including antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of optically active compounds, including amino acids, peptides, and carbohydrates. Additionally, it can be used in the synthesis of compounds that are used in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is not completely understood. However, it is believed to involve the formation of a cyclobutane derivative, which can then be converted into a variety of other compounds. The cyclobutane derivative can act as an intermediate in the synthesis of other compounds, such as chiral compounds, antibiotics, and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid are not completely understood. However, it is believed to be metabolized in the body and can act as an intermediate in the synthesis of other compounds. It may also have an effect on the metabolism of other compounds, including drugs and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments provides a number of advantages. It is a relatively inexpensive reagent and can be used in a variety of solvents. Additionally, it is a useful reagent in the synthesis of chiral compounds and can be used to produce intermediates for other synthetic applications.
However, there are also a number of limitations associated with the use of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments. It is a relatively toxic compound and should be handled with care. Additionally, its mechanism of action is not completely understood and it may have an effect on the metabolism of other compounds, including drugs and hormones.
Direcciones Futuras
The use of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid in lab experiments and in the synthesis of pharmaceuticals and other compounds has the potential to be further explored. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of chiral compounds, antibiotics, and anti-inflammatory agents. Additionally, further research could be conducted to explore its potential applications in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use in the synthesis of optically active compounds, including amino acids, peptides, and carbohydrates.
Métodos De Síntesis
The synthesis of ((1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with cyclobutanecarboxylic acid in the presence of sodium hydroxide to form the cyclobutane derivative. The second step involves the reaction of the cyclobutane derivative with hydrochloric acid to form the desired product. The reaction can be carried out in a variety of solvents, including water, methanol, and acetonitrile.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCCVVLNOZENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)



![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)



